molecular formula C18H16BrNO3 B5166023 ethyl 3-{[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]amino}benzoate

ethyl 3-{[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]amino}benzoate

Cat. No.: B5166023
M. Wt: 374.2 g/mol
InChI Key: HWQUIGXUGQMJTI-ZHACJKMWSA-N
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Description

Ethyl 3-{[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]amino}benzoate is an organic compound characterized by its complex structure, which includes a bromophenyl group, an oxopropenyl group, and an aminobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to form a bromophenyl intermediate.

    Condensation Reaction: The bromophenyl intermediate undergoes a condensation reaction with an oxopropenyl compound under controlled conditions to form the desired product.

    Esterification: The final step involves the esterification of the intermediate product with ethyl alcohol to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-{[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 3-{[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxopropenyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-bromophenyl)propanoate: Similar in structure but lacks the oxopropenyl and amino groups.

    Methyl 4-(4-bromophenyl)benzoate: Contains a methyl ester instead of an ethyl ester and lacks the oxopropenyl and amino groups.

Uniqueness

Ethyl 3-{[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 3-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-2-23-18(22)14-4-3-5-16(12-14)20-11-10-17(21)13-6-8-15(19)9-7-13/h3-12,20H,2H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQUIGXUGQMJTI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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